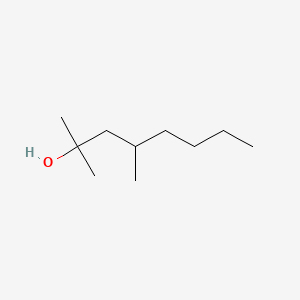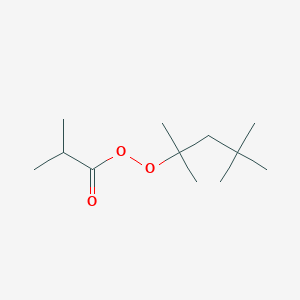
Cobalt;terbium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cobalt;terbium is a compound formed by the combination of cobalt and terbium Both elements belong to different groups in the periodic table, with cobalt being a transition metal and terbium being a rare earth element
Preparation Methods
Synthetic Routes and Reaction Conditions: Cobalt;terbium can be synthesized through various methods, including co-precipitation, sol-gel, and hydrothermal synthesis. The co-precipitation method involves the simultaneous precipitation of cobalt and terbium ions from a solution, followed by calcination to obtain the desired compound. The sol-gel method involves the formation of a gel from a solution containing cobalt and terbium precursors, which is then dried and calcined. Hydrothermal synthesis involves the reaction of cobalt and terbium precursors in an aqueous solution at high temperatures and pressures.
Industrial Production Methods: Industrial production of this compound typically involves the co-precipitation method due to its scalability and cost-effectiveness. This method allows for the production of large quantities of the compound with high purity and uniformity. The process involves the use of inexpensive precursors and can be easily scaled up for industrial applications.
Chemical Reactions Analysis
Types of Reactions: Cobalt;terbium undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the oxidation states of cobalt and terbium, as well as the reaction conditions.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxygen, hydrogen, and various acids and bases. The reaction conditions, such as temperature, pressure, and pH, play a crucial role in determining the outcome of the reactions.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may result in the formation of cobalt oxide and terbium oxide, while reduction reactions may produce metallic cobalt and terbium.
Scientific Research Applications
Cobalt;terbium has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a catalyst for various reactions, including the oxygen reduction reaction (ORR) in fuel cells . In biology, this compound compounds are studied for their potential use in medical imaging and drug delivery systems. In the field of materials science, this compound is used to develop advanced materials with enhanced magnetic and electronic properties .
Mechanism of Action
The mechanism of action of cobalt;terbium involves the interaction of cobalt and terbium ions with various molecular targets and pathways. In catalytic applications, the compound facilitates the transfer of electrons and protons, thereby enhancing the efficiency of the reaction. The unique electronic structure of cobalt and terbium allows for the formation of stable intermediates, which play a crucial role in the overall reaction mechanism .
Comparison with Similar Compounds
Cobalt;terbium can be compared with other similar compounds, such as cobalt;gadolinium and cobalt;dysprosium. These compounds share similar properties due to the presence of rare earth elements, but this compound is unique in its ability to form stable intermediates and exhibit enhanced catalytic activity. The presence of terbium in the compound also imparts unique magnetic and electronic properties, making it a valuable material for various applications .
Similar Compounds
- Cobalt;gadolinium
- Cobalt;dysprosium
- Cobalt;holmium
- Cobalt;erbium
Properties
CAS No. |
12432-89-2 |
|---|---|
Molecular Formula |
CoTb3 |
Molecular Weight |
535.7093 g/mol |
IUPAC Name |
cobalt;terbium |
InChI |
InChI=1S/Co.3Tb |
InChI Key |
HVSJGCDWBMHAFA-UHFFFAOYSA-N |
Canonical SMILES |
[Co].[Tb].[Tb].[Tb] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetic acid;[4-[cyclooctylidene-(4-hydroxyphenyl)methyl]phenyl] acetate](/img/structure/B14712873.png)
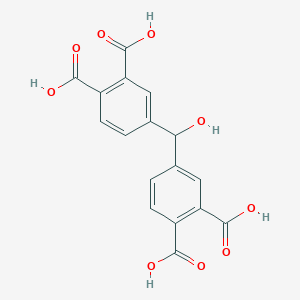


![Methyl 6,7,8,9-tetrahydropyrido[1,2-a]indole-10-carboxylate](/img/structure/B14712918.png)
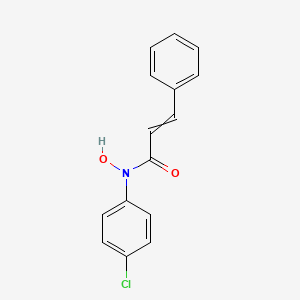
![1,1'-(Oxydi-4,1-phenylene)bis[3-(2-chloroethyl)urea]](/img/structure/B14712926.png)
![N-[(Oxiran-2-yl)methyl]ethanamine](/img/structure/B14712927.png)
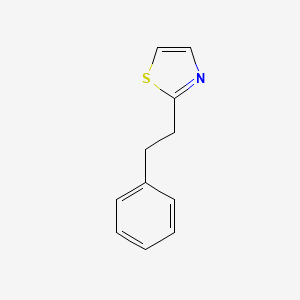
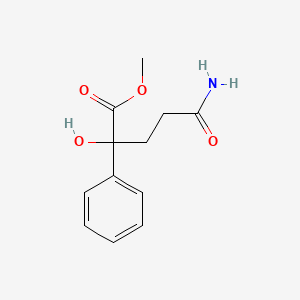
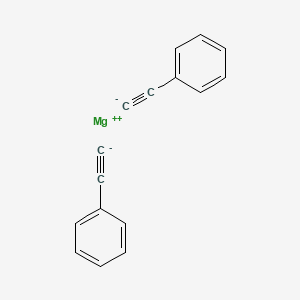
![2-{[(Diethylcarbamothioyl)sulfanyl]methyl}phenyl methylcarbamate](/img/structure/B14712952.png)
